(Ethanesulfonyl)acetaldehyde

Description

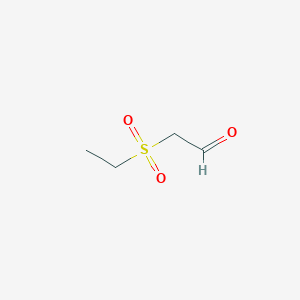

(Ethanesulfonyl)acetaldehyde (IUPAC name: 2-(ethanesulfonyl)acetaldehyde) is a sulfonated derivative of acetaldehyde, characterized by the presence of an ethanesulfonyl (-SO₂C₂H₅) group attached to the acetaldehyde backbone. Its molecular formula is C₄H₈O₃S, with a molecular weight of 136.17 g/mol. The compound combines the reactivity of an aldehyde group with the electron-withdrawing properties of the sulfonyl moiety, making it distinct from simple aldehydes like acetaldehyde or its derivatives (e.g., acetals).

Properties

CAS No. |

762287-49-0 |

|---|---|

Molecular Formula |

C4H8O3S |

Molecular Weight |

136.17 g/mol |

IUPAC Name |

2-ethylsulfonylacetaldehyde |

InChI |

InChI=1S/C4H8O3S/c1-2-8(6,7)4-3-5/h3H,2,4H2,1H3 |

InChI Key |

YCDZFILPLILCLX-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)CC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

(Ethanesulfonyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of ethanesulfonyl chloride with acetaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often involves the oxidative dehydrogenation of ethanol. This method is favored due to its efficiency and the availability of ethanol as a starting material. The reaction is typically catalyzed by metal oxides and conducted at elevated temperatures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

(Ethanesulfonyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form ethanesulfonic acid.

Reduction: Reduction reactions can convert it to ethanesulfonyl alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with the aldehyde group under acidic or basic conditions.

Major Products

The major products formed from these reactions include ethanesulfonic acid, ethanesulfonyl alcohol, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

(Ethanesulfonyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving sulfonyl-containing compounds.

Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.

Industry: It is utilized in the production of specialty chemicals and as a building block for various industrial processes .

Mechanism of Action

The mechanism of action of (ethanesulfonyl)acetaldehyde involves its reactivity with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create a wide range of products. The sulfonyl group also contributes to its chemical behavior, particularly in reactions involving oxidation and reduction .

Comparison with Similar Compounds

Key Properties (Theoretical):

- Boiling Point : Expected to be higher than acetaldehyde (20.1°C ) due to increased polarity from the sulfonyl group.

- Solubility: Likely miscible in polar solvents (e.g., water, ethanol) but less volatile than acetaldehyde.

- Applications : Hypothesized uses include intermediates in organic synthesis (e.g., sulfonamide drugs) or crosslinking agents in polymer chemistry.

Comparison with Similar Compounds

The following table compares (Ethanesulfonyl)acetaldehyde with structurally or functionally related compounds:

Key Comparative Insights:

Electrophilicity :

- The sulfonyl group in this compound increases the aldehyde's electrophilicity compared to acetaldehyde, making it more reactive in nucleophilic addition reactions (e.g., with amines or alcohols) .

- In contrast, Acetaldehyde Diethyl Acetal is chemically inert due to the acetal protecting group, which stabilizes the aldehyde .

Stability and Volatility :

- This compound is expected to be less volatile than acetaldehyde due to stronger intermolecular forces (dipole-dipole interactions from the sulfonyl group) .

- Ethanesulfonyl Chloride is thermally unstable and hydrolyzes readily, limiting its use in aqueous environments .

Health and Safety: Acetaldehyde is a known carcinogen and indoor pollutant , while this compound’s toxicity remains uncharacterized but could involve sulfonyl-related hazards (e.g., respiratory irritation). Ethanesulfonyl Chloride poses severe risks, including skin corrosion and respiratory damage .

Acetaldehyde Diethyl Acetal is valued for its stability in fragrances and solvents , whereas sulfonyl derivatives are typically intermediates in reactive processes.

Research Findings and Theoretical Considerations

- Synthetic Utility : Sulfonated aldehydes like this compound may serve as precursors to sulfonamides, which are critical in drug design (e.g., antibiotics) .

- Environmental Impact : Unlike acetaldehyde, which contributes to indoor air pollution , sulfonated derivatives are less volatile and may pose lower inhalation risks.

- Reactivity Studies : The sulfonyl group’s electron-withdrawing nature could stabilize transition states in aldol condensations, a hypothesis supported by analogous sulfonyl chloride behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.